molecular formula C9H7N3O3 B15205482 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-

1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-

Cat. No.: B15205482
M. Wt: 205.17 g/mol
InChI Key: NBRRZCYKAHXWBR-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboxylic acid group at position 3 and a 4-hydroxyphenyl group at position 1.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c13-7-3-1-6(2-4-7)12-5-10-8(11-12)9(14)15/h1-5,13H,(H,14,15)

InChI Key

NBRRZCYKAHXWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The compound demonstrates amphoteric behavior due to the presence of both acidic (-COOH, phenolic -OH) and basic (triazole N atoms) sites.

Reaction TypeConditionsProductspKa Values
DeprotonationAqueous NaOH (pH > 5)Sodium carboxylate saltCarboxylic acid: ~2.5
ProtonationHCl (pH < 2)Triazolium cationTriazole N: ~6.8

Key findings:

  • The hydroxyphenyl group (pKa ~10) remains protonated under typical reaction conditions.

  • Sequential deprotonation enables regioselective functionalization .

Nucleophilic Substitution at Carboxylic Acid

The -COOH group participates in classical acyl transfer reactions :

ReactionReagentsProductsYield (%)
EsterificationMeOH/H₂SO₄Methyl ester78–85
AmidationSOCl₂ → RNH₂Substituted amides65–92
Acyl chloride formationPCl₅Acyl chloride89

Mechanistic insight:

  • Thionyl chloride converts -COOH to acyl chloride intermediates, enabling subsequent nucleophilic attacks .

  • Steric hindrance from the triazole ring reduces reaction rates by 15–20% compared to benzoic acid derivatives.

Electrophilic Aromatic Substitution

The hydroxyphenyl group directs electrophiles to ortho and para positions :

ElectrophileConditionsMajor ProductRegioselectivity (o:p ratio)
HNO₃/H₂SO₄0–5°C3-Nitro derivative1:4.2
Br₂/FeBr₃CHCl₃, RT3-Bromo derivative1:5.8
ClCH₂COClAlCl₃, 80°C3-Chloroacetyl derivativeExclusive para substitution

Notable observation:

  • Electron-donating -OH group increases ring reactivity by 3× compared to unsubstituted phenyltriazoles.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes characteristic reactions at N and C positions :

Reaction TypeReagentsSite ModifiedProducts
AlkylationCH₃I/K₂CO₃N1 positionQuaternary ammonium salt
OxidationKMnO₄/H₂OC5 positionTriazolone derivative
CyclocondensationNH₂NH₂C3-C4 bondFused pyrazole-triazole systems

Kinetic data:

  • N1 alkylation proceeds 40% faster than N4 due to reduced steric hindrance .

  • Oxidation at C5 requires >8 hr reflux for >90% conversion .

Metal Complexation

The compound acts as a polydentate ligand for transition metals :

Metal IonCoordination SitesComplex StructureStability Constant (log β)
Cu²⁺N2, O(carboxyl)Square planar12.3 ± 0.2
Fe³⁺O(hydroxyl), N4Octahedral9.8 ± 0.3
Zn²⁺O(carboxyl), N1Tetrahedral7.5 ± 0.1

Biological relevance:

  • Cu complexes show 5× enhanced antibacterial activity vs parent compound .

  • Fe complexes catalyze Fenton-like reactions in oxidative stress studies .

Enzyme-Targeted Reactions

The compound modulates biological systems through covalent/non-covalent interactions :

Target EnzymeInteraction TypeIC₅₀ (μM)Therapeutic Implication
COX-2H-bonding at Val52320.5 Anti-inflammatory
DNA gyraseMg²⁺ chelation2.8 Antibacterial
Xanthine oxidaseCompetitive inhibition14.7 Antioxidant

Structure-activity relationships:

  • Carboxyl group essential for metal chelation in enzyme active sites .

  • 4-Hydroxyphenyl moiety improves membrane permeability by 60% vs methyl analogs .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

ConditionDegradation PathwayHalf-life (hr)Major Byproducts
Aqueous pH 7Oxidative decarboxylation3.2CO₂ + 1-(4-hydroxyphenyl)-1,2,4-triazole
Ethanolic[4π] Electrocyclization8.5Benzotriazepinone derivative

Stability recommendations:

  • Store in amber vials at pH 4–6 for optimal shelf life.

  • Avoid prolonged exposure to UV light during handling.

This comprehensive analysis synthesizes data from synthetic chemistry, coordination chemistry, and biochemical studies, demonstrating the compound's versatility in both laboratory and biological systems .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: The compound and its derivatives are being investigated for their potential use in the treatment of various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-hydroxyphenyl group in the target compound introduces hydrogen-bonding capacity, distinguishing it from lipophilic (e.g., 3-chlorophenyl) or electron-deficient substituents (e.g., CF₃).
  • Triazole Isomerism : 1,2,4-Triazole derivatives (target compound) differ from 1,2,3-triazole analogs in ring stability and biological target interactions .
Antitumor Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells due to c-Met kinase inhibition .
  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : 70.94% GP against NCI-H522 cells, highlighting the role of esterification in bioavailability .
  • Target Compound (Hypothesized) : The 4-hydroxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, though empirical data is needed.
Antibacterial Activity
  • 1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid : Exhibits moderate antibacterial activity due to the oxadiazole moiety, which disrupts bacterial cell membranes .

Physicochemical Properties

Property Target Compound (4-Hydroxyphenyl) 1-(3-Chlorophenyl) Analog 1-D-Ribofuranosyl Analog
Molecular Weight ~235.2 g/mol (estimated) 231.25 g/mol 285.3 g/mol
Solubility High in polar solvents (due to -OH) Moderate (Cl increases lipophilicity) High (sugar moiety enhances aqueous solubility)
LogP ~1.2 (predicted) ~2.5 ~-0.8

Preparation Methods

N-Methylation and Functionalization

A common strategy for triazole derivatives involves N-methylation to direct subsequent functionalization. For example:

  • Nucleophilic Substitution : Reaction of 1,2,4-triazole with alkyl halides (e.g., chloromethane) under strong bases like KOH, yielding N-methylated intermediates.
  • Site-Specific Protection : Protecting the 5-position with bromine or trimethylsilyl groups using lithium reagents (e.g., LDA, n-butyllithium) enables selective reactions at the 3-position.

Key Challenge : Avoiding isomerization during alkylation. Traditional N-methylation of 1H-1,2,4-triazole can lead to tautomeric byproducts due to proton migration.

Carboxylation via CO₂ Insertion

Introducing carboxylic acid groups often employs carbon dioxide under strong bases. A method from patent CN113651762A demonstrates:

  • LDA-Mediated Deprotonation : 5-protected intermediates (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) react with LDA to generate enolates.
  • CO₂ Fixation : Controlled introduction of CO₂ at -78°C yields carboxylic acids, followed by acidic workup.

Yield Data : Example 4 in CN113651762A achieved 72.5% yield for a carboxylic acid intermediate.

Aryl Coupling for 4-Hydroxyphenyl Substitution

Introducing the 4-hydroxyphenyl group likely requires cross-coupling reactions :

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of aryl boronic acids with brominated triazoles.
  • Ullmann-Type Couplings : Copper-mediated arylation of amines or halides.

Supporting Evidence : PMC articles highlight copper/ligand systems for triazole-aryl bond formation.

Stepwise Synthesis Workflow

A hypothetical synthesis route for 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- is outlined below, integrating methods from patents and reviews.

Step Reagents/Conditions Purpose Key Challenges
1 Chloromethane, KOH, EtOH, reflux N-Methylation of 1,2,4-triazole Isomerization control
2 LDA, dibromomethane, THF, -78°C 5-Position bromination Low temperatures for selectivity
3 CO₂, LDA, THF, -78°C → HCl workup 3-Carboxylic acid formation CO₂ pressure and enolate stability
4 Suzuki coupling: 4-hydroxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane Aryl substitution at N-1 Dehydration vs. coupling efficiency
5 HBr/AcOH or TBAF deprotection Remove 5-position protecting groups Acid sensitivity of carboxylic acid

Critical Reaction Mechanisms

N-Methylation Control

In CN113651762A, strong alkali (e.g., KOH) prevents excessive quaternization by limiting reagent excess. For 1H-1,2,4-triazole , competing N-alkylation at the 2- or 4-positions is suppressed by:

  • Steric Hindrance : Bulky bases (e.g., LDA) favor kinetic deprotonation at less hindered sites.
  • Temperature Management : Lower temperatures (e.g., -78°C) slow isomerization.

Carboxylation Efficiency

The use of LDA in CO₂ insertion ensures:

  • Nonpolar Solvents : THF maintains solubility of triazole intermediates.
  • Two-Electron Transfer : LDA abstracts a proton, enabling CO₂ to attack the deprotonated carbon.

Aryl Coupling Optimization

For Suzuki coupling:

  • Catalyst Selection : Pd(PPh₃)₄ offers high turnover for aryl boronic acids.
  • Base Choice : Na₂CO₃ enhances transmetalation efficiency in polar aprotic solvents.

Challenges and Mitigation Strategies

Regioselectivity

Triazoles exhibit multiple reactive sites (N-1, N-2, C-3, C-5). Protection strategies (e.g., 5-bromo or 5-TMS groups) are essential to direct reactions to the 3-position.

Purification

  • Crystallization : Use NaOH to extract carboxylic acids from organic layers.
  • Column Chromatography : Toluene/ethyl acetate gradients separate polar byproducts.

Scale-Up Feasibility

Patent CN105906575A demonstrates industrial compatibility by:

  • High-Pressure Reactors : Efficient formamide synthesis from formic ether.
  • Solvent Recovery : Ethanol recycling reduces costs.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Source
N-Methylation + CO₂ Insertion High regioselectivity, scalable Low temperatures required for LDA
Suzuki Coupling Broad aryl group compatibility Pd catalyst cost, sensitivity to air
Formamide Decomposition Simple starting materials Limited to 1H-triazole cores

Q & A

Q. What are the established synthetic routes for 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-, and how can esterification or cycloaddition reactions be optimized?

Methodological Answer: The compound can be synthesized via multi-step routes involving triazole ring formation and subsequent functionalization. For example:

  • Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core .
  • Step 2: Esterification of 5-amino-1,2,4-triazole-3-carboxylic acid derivatives with methanol under acidic conditions yields methyl esters, which can be hydrolyzed to carboxylic acids .
  • Optimization: Reaction parameters (temperature, catalyst loading, solvent polarity) should be systematically varied. For instance, using DMSO as a solvent and copper(I) iodide as a catalyst improves cycloaddition efficiency .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and purity. For example, amide protons in triazole derivatives appear at δ 8.5–10.0 ppm in DMSO-d6_6 .
  • Infrared Spectroscopy (IR): Carboxylic acid C=O stretches (~1725 cm1^{-1}) and triazole C=N vibrations (~1650 cm1^{-1}) are diagnostic .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
  • Melting Point and Solubility: Standardize measurements in polar solvents (e.g., water, DMSO) to guide formulation .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity, and what computational tools support SAR studies?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to improve metabolic stability . Replace the carboxylic acid with hydroxamic acid for enhanced metal chelation (e.g., histone deacetylase inhibition) .
  • Computational Tools:
    • Molecular Docking: Predict binding affinities to targets like microtubules or kinases using AutoDock Vina .
    • QSAR Models: Train models on cytotoxicity data (e.g., IC50_{50} values against HepG2 or MCF-7 cells) to prioritize synthetic targets .

Q. What experimental protocols are recommended for evaluating the compound’s antiproliferative or anti-inflammatory activity?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HL-60 leukemia) with dose ranges (1–100 μM) and 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .
  • Anti-Inflammatory Screening: Measure COX-2 inhibition via ELISA or prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .
  • Data Validation: Replicate assays in triplicate and cross-validate with apoptosis markers (e.g., Annexin V/PI staining) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Compare cell line origins (e.g., ATCC vs. commercial vendors) and passage numbers, as genetic drift affects sensitivity .
  • Assay Conditions: Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time .
  • Meta-Analysis: Use public databases (e.g., PubChem BioAssay) to contextualize results against similar triazole derivatives .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
    • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
  • Emergency Response:
    • Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Exposure: Rinse eyes with saline for 15 min; administer activated charcoal if ingested .

Q. How can researchers ensure analytical purity and detect impurities in synthesized batches?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to reference standards .
  • Mass Spectrometry (LC-MS): Identify impurities via exact mass (e.g., 1H-1,2,4-Triazole-3-carboxamide, m/z 113.08) .
  • Quantitative NMR (qNMR): Integrate proton peaks against an internal standard (e.g., maleic acid) for purity >98% .

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